![molecular formula C12H17Cl3N6 B1470170 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351632-73-9](/img/structure/B1470170.png)
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Overview
Description
The compound “1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride” is a complex organic molecule that contains a piperazine ring, a tetrazole ring, and a chlorophenyl group . Piperazine rings are common in many pharmaceutical drugs and have a wide range of biological activities . The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is often used in drug design as a bioisostere for the carboxylic acid group . The chlorophenyl group is a phenyl ring with a chlorine substituent, which can contribute to the lipophilicity and binding affinity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine and tetrazole rings, as well as the chlorophenyl group . The exact three-dimensional structure would depend on the specific stereochemistry at the carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine and tetrazole rings, as well as the chlorophenyl group . The piperazine ring can undergo reactions at the nitrogen atoms, while the tetrazole ring can participate in reactions involving the nitrogen atoms or the carbon-nitrogen double bond . The chlorophenyl group can undergo reactions at the carbon-chlorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperazine and tetrazole rings, as well as the chlorophenyl group . These groups could affect properties such as solubility, melting point, and boiling point .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found in the smooth muscle, vascular endothelial cells, and central nervous system. They play a crucial role in allergic reactions .
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . It binds to these receptors with higher affinity than histamine itself, thereby inhibiting the physiological effects of histamine . This results in the relief of symptoms associated with allergies .
Biochemical Pathways
Upon binding to the histamine H1 receptor, this compound prevents the action of histamine, which is an endogenous agonist at these receptor sites . This leads to a decrease in the allergic response, as histamine is responsible for many of the symptoms associated with allergies .
Result of Action
The result of this compound’s action is a reduction in the symptoms of allergies . By blocking the action of histamine at the H1 receptor, it can alleviate symptoms such as itching, sneezing, runny nose, and watery eyes .
properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZYRIJQJIUWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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